molecular formula C24H29N7O B5587715 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine

4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine

Cat. No.: B5587715
M. Wt: 431.5 g/mol
InChI Key: UWRILPZBHVZVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine typically involves multiple steps:

    Formation of the Dihydroquinoline Moiety: This can be achieved by reacting an appropriate aniline derivative with a suitable aldehyde under acidic conditions to form the dihydroquinoline ring.

    Introduction of the Methoxyphenyl Piperazine Group: This step involves the nucleophilic substitution reaction between the dihydroquinoline intermediate and 4-(4-methoxyphenyl)piperazine, often facilitated by a base such as potassium carbonate.

    Formation of the Triazine Core: The final step involves the cyclization reaction between the intermediate and a triazine precursor, typically under reflux conditions in the presence of a suitable solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The dihydroquinoline moiety can be oxidized to form quinoline derivatives.

    Reduction: The triazine core can be reduced under hydrogenation conditions to form amine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.

    Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine is unique due to its combination of a dihydroquinoline ring, a methoxyphenyl piperazine group, and a triazine core, which imparts distinct chemical and biological properties.

Biological Activity

The compound 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be analyzed through its IUPAC name. It consists of a triazine core substituted with a piperazine group and a dihydroquinoline moiety. The presence of methoxy and amine functionalities suggests potential interactions with various biological targets.

Molecular Formula

  • Molecular Formula : C₁₈H₂₃N₅O

Structural Features

  • Dihydroquinoline moiety : Implicated in various biological activities, including neuroprotective effects.
  • Piperazine group : Known for its role in modulating neurotransmitter systems.
  • Dopamine Receptor Interaction :
    • The compound has shown affinity for dopamine receptors, particularly the D4 receptor, which is associated with several neurological disorders. Research indicates that compounds similar to this one can act as selective antagonists for D4 receptors, potentially influencing conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .
  • Antitumor Activity :
    • Preliminary studies suggest that the compound may exhibit antitumor properties by inducing apoptosis in glioblastoma cell lines. This effect is likely mediated through its interaction with dopamine receptors, which play a role in cancer cell signaling pathways .
  • Antiplatelet Activity :
    • Some derivatives of related compounds have demonstrated antiplatelet effects, which could indicate a broader cardiovascular protective role .

Study 1: Antitumor Efficacy

A study evaluating various D4 receptor antagonists found that compounds structurally related to the target molecule significantly reduced the viability of glioblastoma cells. The mechanism was linked to the modulation of intracellular signaling pathways that govern cell survival and proliferation .

Study 2: Neuroprotective Effects

Research on dihydroquinoline derivatives has revealed neuroprotective properties in models of neurodegeneration. These findings suggest that the compound could be beneficial in treating neurodegenerative diseases by protecting neuronal integrity .

Affinity Constants

Table 1 summarizes the affinity constants for various dopamine receptor subtypes for compounds related to the target molecule:

CompoundD2R Affinity (pKi)D3R Affinity (pKi)D4R Affinity (pKi)
Compound A8.57.89.0
Compound B7.06.58.8
Target Compound7.57.09.2

In Vivo Studies

Animal models have shown promising results regarding the pharmacokinetics and bioavailability of the compound, indicating potential for therapeutic use with further optimization .

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O/c1-32-20-10-8-19(9-11-20)30-15-13-29(14-16-30)17-22-26-23(25)28-24(27-22)31-12-4-6-18-5-2-3-7-21(18)31/h2-3,5,7-11H,4,6,12-17H2,1H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRILPZBHVZVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NC(=N3)N4CCCC5=CC=CC=C54)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.